molecular formula C11H14N2O3 B8718043 4-Oxo-4-{[2-(pyridin-2-yl)ethyl]amino}butanoic acid CAS No. 143029-90-7

4-Oxo-4-{[2-(pyridin-2-yl)ethyl]amino}butanoic acid

Cat. No. B8718043
Key on ui cas rn: 143029-90-7
M. Wt: 222.24 g/mol
InChI Key: WKCSZTGWXNRRLQ-UHFFFAOYSA-N
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Patent
US05118677

Procedure details

To a solution of 5.0 g (50 mmol) of succinic anhydride in 50 mL of dichloromethane was added 550 mg of DMAP and 6.1 g (50 mmol) of 2-(2'-aminoethyl)pyridine. An exothermic reaction resulted. The reaction was refluxed for 1 h and cooled to room temperature and stirred for 48 h. The reaction is worked up by concentrated in vacuo; the resulting solid was dissolved in pH 4 buffer and extracted three times with 4:1 ethyl acetate/tetrahydrofuran after the aqueous solution had been saturated with ammonium sulfate. The organic layer was dried over sodium sulfate and concentrated in vacuo to give a residue. The residue was recrystallized from ethyl acetate/methanol to give 5.5 g (50%) of 4-oxo-4-[[2-(2-pyridinyl)ethyl]amino]butanoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[NH2:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1>ClCCl.CN(C1C=CN=CC=1)C>[O:7]=[C:1]([NH:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)[CH2:2][CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
6.1 g
Type
reactant
Smiles
NCCC1=NC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
550 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
CUSTOM
Type
CUSTOM
Details
resulted
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
by concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid was dissolved in pH 4 buffer
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 4:1 ethyl acetate/tetrahydrofuran after the aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate/methanol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
O=C(CCC(=O)O)NCCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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